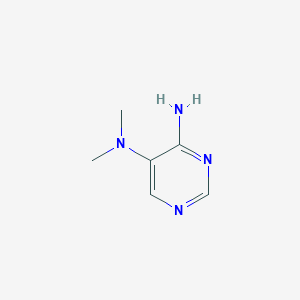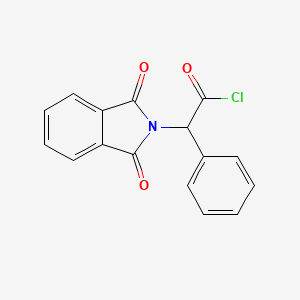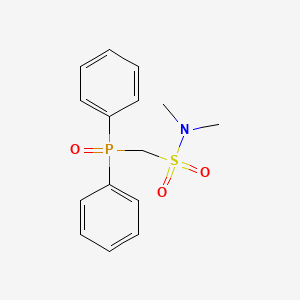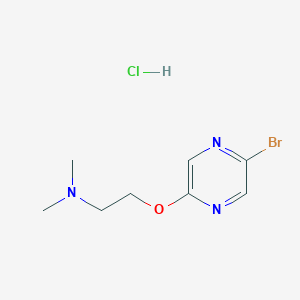
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromopyrazine.
Etherification: The 5-bromopyrazine is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate or sodium hydride to form 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Hydrolysis: Corresponding alcohol and pyrazine derivatives.
Applications De Recherche Scientifique
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Fluoropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Iodopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
Uniqueness
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C8H13BrClN3O |
|---|---|
Poids moléculaire |
282.56 g/mol |
Nom IUPAC |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H12BrN3O.ClH/c1-12(2)3-4-13-8-6-10-7(9)5-11-8;/h5-6H,3-4H2,1-2H3;1H |
Clé InChI |
FMEHCNIBIGSELD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CN=C(C=N1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


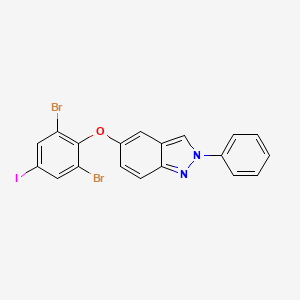

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
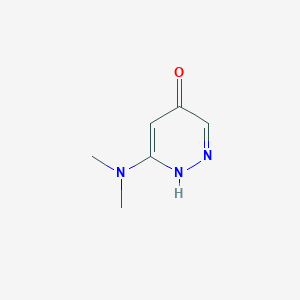
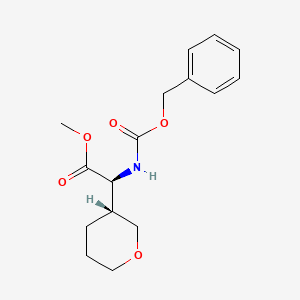

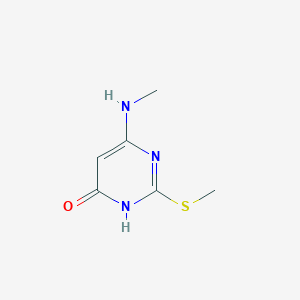
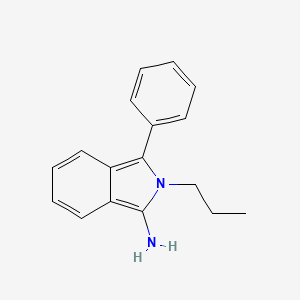
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
